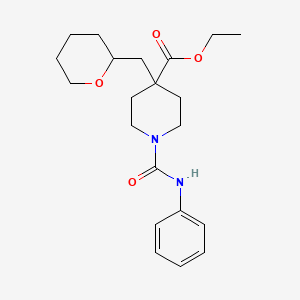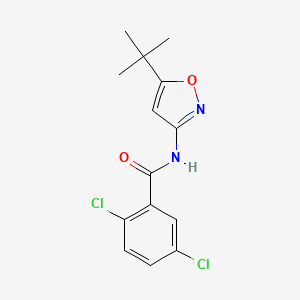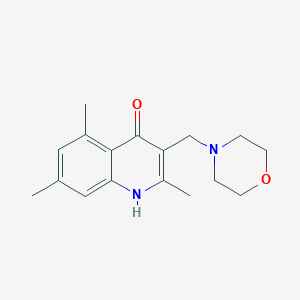![molecular formula C13H19BrN2O2S B4697484 4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4697484.png)
4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
Descripción general
Descripción
4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, also known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been shown to selectively inhibit the activity of a specific subtype of voltage-gated sodium channels, Nav1.7, which is implicated in pain perception. This makes 4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide a potential candidate for the development of new painkillers.
In cancer research, 4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. This is believed to be due to its ability to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells and is involved in tumor growth and survival.
In drug discovery, 4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been used as a lead compound for the development of new drugs that target Nav1.7 and carbonic anhydrase IX.
Mecanismo De Acción
4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide exerts its effects by selectively inhibiting the activity of Nav1.7 and carbonic anhydrase IX. Nav1.7 is a subtype of voltage-gated sodium channels that is expressed in sensory neurons and is involved in pain perception. By inhibiting Nav1.7, 4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide can reduce pain perception. Carbonic anhydrase IX is an enzyme that is overexpressed in many cancer cells and is involved in tumor growth and survival. By inhibiting carbonic anhydrase IX, 4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide can inhibit the growth of cancer cells.
Biochemical and Physiological Effects
4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been shown to selectively inhibit the activity of Nav1.7 and carbonic anhydrase IX, without affecting the activity of other sodium channels or carbonic anhydrase isoforms. This makes 4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide a highly specific compound that can be used to target these proteins without affecting other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is its specificity, which makes it a valuable tool for studying the role of Nav1.7 and carbonic anhydrase IX in various physiological and pathological processes. However, one of the limitations of 4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is its relatively low potency, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide. One direction is the development of more potent analogs of 4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide that can be used in experiments that require higher concentrations of the compound. Another direction is the investigation of the role of Nav1.7 and carbonic anhydrase IX in other physiological and pathological processes, such as inflammation and ischemia. Additionally, 4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide could be used as a lead compound for the development of new drugs that target Nav1.7 and carbonic anhydrase IX for the treatment of pain and cancer, respectively.
Propiedades
IUPAC Name |
4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c14-12-4-6-13(7-5-12)19(17,18)15-8-3-11-16-9-1-2-10-16/h4-7,15H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZYIWFRQPKZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(1-adamantyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B4697418.png)
![N-butyl-6-cyclopropyl-3-methyl-N-1,3-thiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4697426.png)


![2-chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4697438.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B4697441.png)
![N-(4-methoxy-3-{[(2-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4697450.png)
![methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4697458.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4697463.png)
![1,1'-[1,2-ethanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4697471.png)
![3-allyl-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4697477.png)
![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-phenoxyacetamide](/img/structure/B4697490.png)